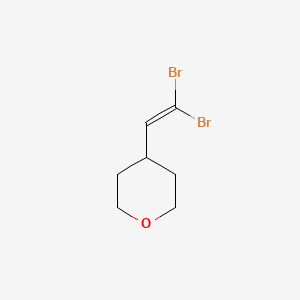

4-(2,2-Dibromovinyl)tetrahydro-2H-pyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-dibromoethenyl)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Br2O/c8-7(9)5-6-1-3-10-4-2-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAJPMPQPJHDSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C=C(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran: A Technical Guide

Executive Summary & Strategic Utility

This guide details the synthesis of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran (Target Molecule), a critical intermediate in the construction of gem-dibromoolefins and terminal alkynes containing the tetrahydropyran pharmacophore.

The tetrahydropyran ring is a classic bioisostere for saturated carbocycles (like cyclohexane) in medicinal chemistry, offering improved solubility and metabolic stability. The 2,2-dibromovinyl group serves two primary strategic purposes:

-

Precursor to Terminal Alkynes: Via the Fritsch-Buttenberg-Wiechell rearrangement (using

-BuLi), yielding 4-ethynyltetrahydro-2H-pyran. -

Palladium Cross-Coupling Partner: The gem-dibromo moiety allows for selective mono- or bis-coupling (e.g., Suzuki-Miyaura, Sonogashira) to generate trisubstituted olefins.

Retrosynthetic Analysis

The most reliable route to the target is the Ramirez-Corey-Fuchs olefination , disconnecting the gem-dibromoalkene back to the corresponding aldehyde.

Experimental Protocol

Precursor Preparation (If not commercially sourced)

While tetrahydro-2H-pyran-4-carbaldehyde (CAS: 50675-18-8) is commercially available, it is unstable and prone to oxidation/polymerization. It is best prepared fresh via oxidation of (tetrahydro-2H-pyran-4-yl)methanol .

-

Reagents: Oxalyl chloride, DMSO, TEA (Swern conditions) OR PCC.

-

Note: The aldehyde must be used immediately or stored under argon at -20°C.

Core Synthesis: Ramirez-Corey-Fuchs Olefination

This protocol utilizes the in situ generation of the phosphorus ylide from carbon tetrabromide (

Reagents & Stoichiometry

| Reagent | Equiv.[1][2] | Role | Notes |

| Tetrahydro-2H-pyran-4-carbaldehyde | 1.0 | Substrate | Limiting reagent. |

| Carbon Tetrabromide ( | 2.0 | Reagent | Source of electrophilic bromine. Toxic. |

| Triphenylphosphine ( | 4.0 | Reagent | Forms the ylide; excess drives conversion. |

| Zinc Dust (Optional) | 2.0 | Scavenger | Reduces reaction time and side products. |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous; 0.1 M concentration. |

Step-by-Step Methodology

-

Ylide Formation (Active Species Generation):

-

To a flame-dried round-bottom flask under Argon atmosphere, add

(2.0 equiv) and anhydrous DCM. Cool to 0°C. -

Add

(4.0 equiv) portion-wise over 15 minutes. The solution will turn yellow/orange, indicating the formation of the dibromomethylene triphenylphosphorane ylide ( -

Expert Insight: If using Zinc dust (highly recommended for scale-up >5g), add it now. Zinc scavenges bromine byproducts, preventing the formation of brominated side-products on the pyran ring.

-

-

Aldehyde Addition:

-

Dissolve tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv) in a minimum volume of anhydrous DCM.

-

Add the aldehyde solution dropwise to the ylide mixture at 0°C.

-

Thermodynamics: The reaction is exothermic.[3] Maintain internal temperature <5°C during addition to prevent ylide decomposition.

-

-

Reaction Progression:

-

Allow the mixture to warm to room temperature (RT) naturally.

-

Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde spot (

) should disappear, replaced by the less polar dibromoalkene (

-

-

Workup & Purification:

-

Quench: Add saturated saturated

solution. -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Pre-Purification (The

Problem): The reaction generates massive amounts of triphenylphosphine oxide (TPPO).-

Trituration: Suspend the crude solid in cold pentane or hexane/ether (10:1). TPPO precipitates out; the product remains in solution. Filter off the white solid.

-

-

Chromatography: Purify the filtrate via silica gel flash chromatography (Gradient: 100% Hexanes

5% EtOAc/Hexanes). The product is non-polar.

-

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the phosphorus ylide on the carbonyl carbon, forming an oxaphosphetane intermediate, which collapses to the alkene and phosphine oxide.

Characterization & Data Validation

Trustworthiness in synthesis relies on rigorous characterization. The following data profiles are expected for This compound .

-

Physical State: Clear to pale yellow oil (solidifies upon refrigeration).[3]

-

H NMR (400 MHz,

-

6.15–6.25 (d,

-

3.90–4.00 (m, 2H, Pyran

-

3.30–3.40 (td, 2H, Pyran

- 2.55–2.70 (m, 1H, CH-CH=).

- 1.50–1.70 (m, 4H, Pyran H-3,5).

-

6.15–6.25 (d,

-

C NMR (100 MHz,

-

~138.0 (CH=), ~88.5 (=C

-

~138.0 (CH=), ~88.5 (=C

-

MS (EI/ESI): Characteristic isotope pattern for two bromine atoms (1:2:1 ratio for

,

Downstream Application: Alkyne Synthesis

To convert the gem-dibromoalkene to 4-ethynyltetrahydro-2H-pyran :

-

Dissolve the dibromoalkene in anhydrous THF at -78°C.

-

Add

-BuLi (2.2 equiv). This effects Lithium-Halogen exchange followed by Fritsch-Buttenberg-Wiechell rearrangement. -

Quench with

(for terminal alkyne) or an electrophile (e.g., MeI for internal alkyne).

Safety & Handling

-

Carbon Tetrabromide: Hepatotoxic and potential ozone depleter. Handle in a fume hood.

-

Triphenylphosphine: Toxic to aquatic life. All waste streams must be segregated.

-

Exotherms: The ylide formation and quenching steps are exothermic; temperature control is critical to prevent runaway reactions.

References

-

Original Methodology: Corey, E. J.; Fuchs, P. L. "A synthetic method for the conversion of aldehydes to acetylenes." Tetrahedron Letters, 1972 , 13, 3769–3772. Link

-

Ylide Preparation: Ramirez, F.; Desai, N. B.; McKelvie, N. "A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes." Journal of the American Chemical Society, 1962 , 84, 1745–1747. Link

-

Pyran Precursor Synthesis: Hanselmann, R.; Zhou, J.; Ma, P.; Confalone, P. N. "A Practical Synthesis of 4-Ethynyltetrahydro-2H-pyran." Journal of Organic Chemistry, 2003 , 68, 8739–8741. (Describes the full sequence from pyran-4-one to alkyne). Link

-

Zinc Modification: Grandjean, D.; Pale, P.; Chuche, J. "An improved procedure for the preparation of 1,1-dibromoalkenes from aldehydes." Tetrahedron Letters, 1994 , 35, 3529–3530. Link

Sources

Technical Guide: Corey-Fuchs Synthesis of 4-Ethynyltetrahydropyran

The following technical guide details the synthesis of 4-ethynyltetrahydropyran via the Corey-Fuchs reaction. This document is structured for application scientists and medicinal chemists, focusing on protocol robustness, mechanistic understanding, and safety in scaling.

Executive Summary & Strategic Context

The conversion of tetrahydropyran-4-carbaldehyde (1) to 4-ethynyltetrahydropyran (3) is a critical transformation in medicinal chemistry. The tetrahydropyran (THP) ring is a privileged pharmacophore, often used to improve the metabolic stability and solubility of drug candidates compared to their cyclohexyl analogs. The resulting terminal alkyne serves as a versatile "click-ready" handle for library synthesis, Sonogashira couplings, or triazole formation.

While the Corey-Fuchs reaction is a standard methodology, the specific application to heterocyclic aldehydes requires attention to workup procedures due to the polarity and volatility of the resulting alkyne.

Reaction Scheme Overview

The transformation proceeds in two distinct chemical stages:[1][2][3]

-

Gem-dibromoolefination: Conversion of the aldehyde to 4-(2,2-dibromovinyl)tetrahydropyran.

-

Fritsch-Buttenberg-Wiechell Rearrangement: Lithium-halogen exchange and rearrangement to the terminal alkyne.

Mechanistic Deep Dive

Understanding the mechanism is vital for troubleshooting low yields. The reaction is not a simple elimination; it involves a carbenoid intermediate.

Phase 1: Formation of the Ylide & Wittig Reaction

-

Ylide Generation: Triphenylphosphine (PPh₃) attacks carbon tetrabromide (CBr₄), generating a bromophosphonium salt. A second equivalent of PPh₃ acts as a debrominating agent, yielding the active dibromomethylene triphenylphosphorane ylide.

-

Aldehyde Attack: The ylide undergoes a [2+2] cycloaddition with the aldehyde carbonyl, forming an oxaphosphetane intermediate.

-

Collapse: The ring collapses (driven by the formation of the strong P=O bond), releasing triphenylphosphine oxide (TPPO) and the gem-dibromoalkene .

Phase 2: The Fritsch-Buttenberg-Wiechell (FBW) Rearrangement

This step is often misunderstood as a simple E2 elimination.

-

Lithium-Halogen Exchange: Treatment with n-BuLi (at -78 °C) effects a Li/Br exchange on the trans-bromine (sterically more accessible).

- -Elimination: Loss of LiBr generates a vinyl carbene (or carbenoid).

-

1,2-Shift: The carbene undergoes a 1,2-hydride shift (migration of the hydrogen from the adjacent carbon) to form the triple bond.

-

Deprotonation: The formed terminal alkyne is immediately deprotonated by the second equivalent of base, forming the lithium acetylide. This necessitates the use of 2.0–2.2 equivalents of n-BuLi.

Figure 1: Mechanistic pathway from aldehyde to alkyne via the FBW rearrangement.

Experimental Protocols

The following protocols are optimized for a 10 mmol scale.

Step 1: Synthesis of 4-(2,2-dibromovinyl)tetrahydropyran

| Reagent | Equiv.[4][5][6] | Role |

| Tetrahydropyran-4-carbaldehyde | 1.0 | Substrate |

| Carbon Tetrabromide (CBr₄) | 1.5 | Bromine source |

| Triphenylphosphine (PPh₃) | 3.0 | Ylide generation |

| Dichloromethane (DCM) | 0.2 M | Solvent |

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Ylide Formation: Charge CBr₄ (1.5 eq) and DCM. Cool to 0 °C. Add PPh₃ (3.0 eq) portion-wise over 15 minutes. The solution will turn yellow/orange. Stir for 10–20 minutes at 0 °C.

-

Note: Maintaining 0 °C controls the exotherm and prevents ylide decomposition.

-

-

Addition: Add the aldehyde (1.0 eq) (dissolved in minimal DCM) dropwise to the ylide solution.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot should disappear, replaced by a less polar vinyl dibromide spot.

-

Workup:

-

Add saturated aqueous NaHCO₃ to quench.

-

Extract with DCM (3x).

-

Dry combined organics over MgSO₄ and concentrate.

-

-

Purification: The crude will contain significant solid TPPO.

-

Trituration: Suspend crude in cold hexanes/pentane. TPPO precipitates out. Filter off the white solid.

-

Chromatography: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

-

Yield Expectation: 85–95%.

-

Step 2: Synthesis of 4-Ethynyltetrahydropyran[8]

| Reagent | Equiv.[4][5][6] | Role |

| Gem-dibromoalkene (from Step 1) | 1.0 | Substrate |

| n-Butyllithium (2.5 M in hexanes) | 2.1 | Base (Exchange + Deprotonation) |

| THF (Anhydrous) | 0.15 M | Solvent |

| Saturated NH₄Cl | Excess | Quench |

Protocol:

-

Setup: Flame-dry a 2-neck RBF under Argon/Nitrogen. Strict exclusion of water is required.

-

Cooling: Dissolve the gem-dibromoalkene in anhydrous THF and cool to -78 °C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi (2.1 eq) dropwise via syringe over 20 minutes.

-

Observation: The solution may darken (yellow/brown).

-

Critical: Stir at -78 °C for 1 hour, then allow to warm to 0 °C (or RT) over 1 hour. The rearrangement occurs upon warming.

-

-

Quench: Cool back to -78 °C (optional but recommended to control exotherm) and quench with saturated aqueous NH₄Cl.

-

Workup:

-

Allow to warm to RT.

-

Extract with Et₂O or DCM (3x).

-

Dry over MgSO₄.

-

-

Purification & Isolation (Critical Risk):

-

Volatility Warning: 4-Ethynyltetrahydropyran is a liquid with moderate volatility. Do not use high vacuum or prolonged rotary evaporation at high bath temperatures (>40 °C).

-

Concentrate carefully (approx. 200 mbar).

-

Purify via short-path silica plug or flash chromatography (Pentane/Ether mixtures).

-

Yield Expectation: 75–85%.

-

Data Validation & Analysis

To ensure the integrity of the synthesized product, compare analytical data against these standards.

Key Spectral Features

| Method | Signal Characteristic | Structural Assignment |

| IR (Neat) | 3293 cm⁻¹ (sharp, strong) | Terminal Alkyne C-H stretch |

| 2240 cm⁻¹ (weak/medium) | Alkyne C≡C stretch | |

| 1100–1050 cm⁻¹ | C-O-C Ether stretch (THP ring) | |

| ¹H NMR | δ ~2.0–2.2 ppm (d, J ≈ 2 Hz, 1H) | Acetylenic proton (≡C-H ) |

| δ ~2.6–2.8 ppm (m, 1H) | Methine proton (H-4) | |

| δ ~3.4–3.9 ppm (m, 4H) | Ether protons (H-2, H-6) |

Note: The acetylenic proton doublet is diagnostic. If it appears as a singlet, the resolution may be low, or coupling is obscured.

Experimental Workflow Visualization

Figure 2: Operational workflow for the two-step synthesis.

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield in Step 1: Often caused by wet DCM or old PPh₃. Ensure PPh₃ is free-flowing and white, not caked/yellow.

-

Incomplete Rearrangement (Step 2): If the intermediate bromo-alkyne is isolated, the reaction was not warmed sufficiently or insufficient base was used. Ensure the reaction reaches 0 °C before quenching.

-

Product Loss: The most common error is evaporating the product on the rotovap.

-

Solution: If the product is intended for a subsequent coupling (e.g., Sonogashira), consider using the crude solution after a simple silica plug filtration, quantifying via NMR with an internal standard (e.g., mesitylene).

-

Alternative: The Bestmann-Ohira Reagent

If the Corey-Fuchs conditions fail (e.g., due to steric bulk or base sensitivity), the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) with K₂CO₃ in MeOH is a milder, one-step alternative. However, for simple substrates like tetrahydropyran-4-carbaldehyde, Corey-Fuchs is generally more cost-effective and scalable.

References

-

Corey, E. J.; Fuchs, P. L. (1972). "A synthetic method for formyl → ethynyl conversion (RCHO → RC≡CH or RC≡CR')". Tetrahedron Letters, 13(36), 3769–3772. Link

-

Karodia, N., et al. (2016).[7] "Synthesis, structure and pyrolysis of stabilised phosphonium ylides containing saturated oxygen heterocycles". Organic & Biomolecular Chemistry, 14, 1794–1804.[7] (Provides spectral data for 4-ethynyltetrahydropyran). Link

-

Fritsch, P. (1894). "Ueber die Darstellung von Diphenylacetaldehyd und eine neue Synthese von Tolanderivaten". Justus Liebigs Annalen der Chemie, 279(3), 319–323. (Foundational mechanism). Link

-

Patent WO2019145726A1. (2019). "Compounds positive modulators of the calcium-activated chloride channel".[8] (Cites use of 4-ethynyltetrahydropyran as intermediate).[9][10][11][12] Link

Sources

- 1. fctemis.org [fctemis.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Synthesis, structure and pyrolysis of stabilised phosphonium ylides containing saturated oxygen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02467F [pubs.rsc.org]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. WO2019145726A1 - Compounds - Google Patents [patents.google.com]

- 9. US20180009818A1 - Novel fused pyrimidine compound or salt thereof - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US20200361871A1 - Compounds - Google Patents [patents.google.com]

- 12. AU2017222908B2 - Novel condensed pyrimidine compound or salt thereof - Google Patents [patents.google.com]

Spectroscopic characterization of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of this compound, a molecule featuring a saturated heterocyclic pyran ring and a geminal dibromoalkene functional group. For researchers and professionals in drug development and materials science, unambiguous molecular characterization is a cornerstone of scientific integrity and regulatory compliance. This document moves beyond a simple listing of data, offering a deep dive into the causality behind experimental choices and the logic of spectral interpretation across Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The protocols described herein are designed as a self-validating system, where the orthogonal data from each technique converges to provide an unequivocal confirmation of the molecular structure.

Introduction and Strategic Overview

The molecule this compound presents a unique analytical challenge due to its combination of a flexible aliphatic ring and a sterically hindered, electron-rich vinyl halide moiety. Accurate characterization is paramount, as the precise stereochemistry and connectivity of such building blocks can profoundly influence the biological activity and material properties of larger molecular constructs.

Our approach is rooted in a multi-technique strategy. We leverage Mass Spectrometry to establish the molecular formula and confirm the elemental composition, specifically the presence of two bromine atoms, through its distinct isotopic signature. FT-IR spectroscopy serves as a rapid, reliable method for identifying the key functional groups present. Finally, high-resolution NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, revealing the precise connectivity and local chemical environment of each atom. This integrated workflow ensures a robust and irrefutable structural assignment.

Molecular Structure and Predicted Spectral Features

A foundational understanding of the target molecule's architecture is essential before delving into the analysis of its spectral data. The structure, with a systematic numbering scheme for NMR assignment, is presented below.

Caption: Molecular structure of this compound.

Anticipated Spectroscopic Signatures:

-

Mass Spectrometry: A characteristic isotopic cluster for the molecular ion peak due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).

-

FT-IR Spectroscopy: Key absorbances corresponding to C-O (ether), C=C (alkene), and C-Br bonds.

-

NMR Spectroscopy: Distinct signals for the vinylic proton, the proton at the C4 position, and a series of overlapping multiplets for the remaining tetrahydropyran ring protons. The ¹³C NMR will show signals for the sp² carbons of the vinyl group and the sp³ carbons of the saturated ring.

Mass Spectrometry (MS): Elemental Composition and Isotopic Verification

Expertise & Experience: The initial and most critical step in characterizing a halogenated compound is to confirm its elemental composition. Mass spectrometry is the definitive technique for this purpose. For bromine-containing molecules, the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), provides a built-in validation signal.[1] The presence of two bromine atoms will generate a highly characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1, which is an unambiguous indicator of a dibrominated species.[1][2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Introduce a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) via a direct insertion probe or GC inlet.

-

Ionization: Utilize a standard electron ionization (EI) source at 70 eV. This high-energy method is chosen to induce fragmentation, providing additional structural clues.

-

Analysis: Scan a mass range from m/z 50 to 400 to ensure capture of the molecular ion and significant fragments.

Data Analysis and Interpretation

The mass spectrum is analyzed for two key features: the molecular ion cluster and the fragmentation pattern.

-

Molecular Ion (M⁺) Cluster: The calculated molecular weight of C₇H₁₀Br₂O is ~283.9 g/mol . The mass spectrum will not show a single peak at this mass. Instead, a triplet of peaks will be observed:

-

M⁺: (C₇H₁₀⁷⁹Br₂O) at m/z ≈ 284

-

M⁺+2: (C₇H₁₀⁷⁹Br⁸¹BrO) at m/z ≈ 286

-

M⁺+4: (C₇H₁₀⁸¹Br₂O) at m/z ≈ 288

-

The relative intensities of these peaks will be in an approximate 1:2:1 ratio, confirming the presence of two bromine atoms.[2]

-

-

Key Fragmentation: Common fragmentation pathways for this molecule include the loss of a bromine radical (M⁺ - Br), leading to a doublet of peaks around m/z 205 and 207, and cleavage of the tetrahydropyran ring.

| m/z (Expected) | Assignment | Significance |

| 284, 286, 288 | [M]⁺ | Molecular ion cluster, confirms MW and the presence of two Br atoms. |

| 205, 207 | [M - Br]⁺ | Loss of a single bromine atom. |

| 85 | [C₅H₉O]⁺ | Fragmentation of the tetrahydropyran ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific chemical bonds. For this compound, we expect to confirm the presence of the C-O ether linkage, the C=C double bond, and the aliphatic C-H bonds of the pyran ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). This method requires minimal sample and no preparation with solvents or KBr.

-

Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is taken prior to sample analysis and automatically subtracted.

Data Analysis and Interpretation

The spectrum is analyzed by assigning the observed absorption bands to specific bond vibrations.

-

C-H Stretching: The region from 3000-2850 cm⁻¹ will show sharp peaks corresponding to the sp³ C-H stretching vibrations of the tetrahydropyran ring. A weaker peak may be observed just above 3000 cm⁻¹ for the sp² C-H stretch of the vinyl group.

-

C=C Stretching: A moderate absorption band around 1620-1600 cm⁻¹ is characteristic of the C=C double bond in the vinyl group.[3]

-

C-O Stretching: A strong, prominent band in the 1150-1050 cm⁻¹ region is a definitive indicator of the C-O-C stretching vibration of the ether functional group within the tetrahydropyran ring.[4]

-

C-Br Stretching: The C-Br bond vibrations are expected to appear in the fingerprint region, typically between 650-550 cm⁻¹, though they may be weak.[5]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2850 | C-H Stretch | Aliphatic (Tetrahydropyran Ring) |

| ~1610 | C=C Stretch | Alkene (Vinyl Group) |

| ~1090 | C-O Stretch | Ether (Tetrahydropyran Ring) |

| ~600 | C-Br Stretch | Bromoalkene |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Experience: While MS confirms the formula and FT-IR identifies functional groups, NMR spectroscopy provides the complete structural puzzle. ¹H NMR reveals the number and types of hydrogen atoms and their connectivity through spin-spin coupling, while ¹³C NMR maps the carbon skeleton of the molecule. This combination is unparalleled for unambiguous structure determination.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise and a standard 90° pulse angle.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. This simplifies the spectrum by collapsing all carbon signals into singlets, making it easier to count the number of unique carbon environments.

¹H NMR: Data Analysis and Interpretation

The ¹H NMR spectrum is interpreted based on chemical shift (δ), integration, and multiplicity.

-

Vinylic Proton (H7): A single proton on the double bond, adjacent to the C4 methine. It is expected to appear as a doublet in the downfield region (δ 6.0-6.5 ppm) due to coupling with the H4 proton.

-

Tetrahydropyran Protons:

-

H4 Proton: This methine proton, being adjacent to the electron-withdrawing vinyl group, will be shifted downfield relative to other ring protons (likely δ 2.5-3.0 ppm). It will appear as a complex multiplet due to coupling with the H7 proton and the adjacent methylene protons on C3 and C5.

-

C2 & C6 Protons (adjacent to Oxygen): These four protons will be in the δ 3.5-4.0 ppm region. Due to the chair conformation of the ring, axial and equatorial protons will have different chemical shifts and will appear as complex, overlapping multiplets.

-

C3 & C5 Protons: These four protons will be the most upfield of the ring protons (δ 1.5-2.0 ppm), appearing as complex, overlapping multiplets.

-

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration |

| H7 (vinylic) | 6.2 - 6.4 | Doublet (d) | 1H |

| H2, H6 (-O-CH₂-) | 3.5 - 4.0 | Multiplet (m) | 4H |

| H4 (-CH-) | 2.6 - 2.9 | Multiplet (m) | 1H |

| H3, H5 (-CH₂-) | 1.6 - 2.0 | Multiplet (m) | 4H |

¹³C NMR: Data Analysis and Interpretation

The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon atom.

-

Vinylic Carbons: The sp² carbons will be in the alkene region. C7 (attached to the ring) is expected around δ 135-140 ppm, while C8 (bearing the two bromines) will be significantly more shielded, appearing further upfield around δ 90-95 ppm.

-

Tetrahydropyran Carbons:

-

C2 & C6 (adjacent to Oxygen): These carbons are deshielded by the electronegative oxygen and will appear around δ 67-70 ppm.[6]

-

C4 (substituted): The methine carbon attached to the vinyl group will be found around δ 35-40 ppm.

-

C3 & C5: These methylene carbons will be the most shielded, appearing around δ 30-35 ppm.

-

| Carbon Assignment | Expected δ (ppm) |

| C7 (=CH-) | 137 |

| C8 (=CBr₂) | 92 |

| C2, C6 (-O-CH₂-) | 68 |

| C4 (-CH-) | 38 |

| C3, C5 (-CH₂-) | 32 |

Integrated Analysis and Structural Confirmation

Trustworthiness: The true power of this multi-technique approach lies in the convergence of data. No single technique provides the complete picture, but together they create a self-validating system that confirms the structure of this compound with a high degree of confidence. The workflow below illustrates this synergistic process.

Caption: Workflow for integrated spectroscopic characterization.

This logical progression ensures that each piece of evidence supports the others. The mass spectrum confirms the molecular formula predicted by the NMR and IR data. The functional groups identified by IR are consistent with the chemical environments observed in the NMR spectra. Finally, the detailed connectivity map from NMR assembles these pieces into the final, validated structure.

Conclusion

The spectroscopic characterization of this compound is achieved through a systematic and integrated application of mass spectrometry, FT-IR, and NMR spectroscopy. The characteristic 1:2:1 isotopic cluster in the mass spectrum unequivocally confirms the presence of two bromine atoms. FT-IR spectroscopy validates the existence of the core ether and vinyl functional groups. High-field ¹H and ¹³C NMR spectroscopy provides the definitive atom-by-atom map of the molecular architecture. By following the protocols and interpretive logic detailed in this guide, researchers and drug development professionals can ensure the unambiguous and reliable structural confirmation of this and similar complex molecules, upholding the highest standards of scientific integrity.

References

- Wepplo, P. J. (2017). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Symposium Series, 1250, 1-21.

- Lahtinen, K., et al. (2022). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.

- Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Journal of Environmental Monitoring, 8(2), 209-215.

-

Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

- Hancock, G., & Heard, D. E. (1991). The reaction products of the 193 nm photolysis of vinyl bromide and vinyl chloride studied by time-resolved Fourier transform infrared emission spectroscopy. Physical Chemistry Chemical Physics, 9(5), 657-666.

-

LibreTexts. (2023). Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

- Moule, D. C., & Watson, I. M. (1987). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Journal of Molecular Spectroscopy, 121(1), 67-75.

-

SpectraBase. (n.d.). 2-[4-(2,2-Dibromovinyl)-3-ethylphenoxy]tetrahydro-2H-pyran. Wiley. Available at: [Link]

- Huybrechts, T., & Debal, A. (1993). Characterization of vinyl-substituted, carbon-carbon double bonds by GC/FT-IR analysis.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Stroman, D., & Wooton, D. (1971). Infrared spectra of thermally degraded poly(vinyl-chloride). Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 75A(4), 243.

-

ResearchGate. (2016). Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. Available at: [Link]

- Singh, V., & Prajapati, D. (2010). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Letters in Organic Chemistry, 7(4), 305-310.

- Walsgrove, T. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 725-731.

-

CK Gas Products. (n.d.). NMR Solvent Data Chart. Available at: [Link]

- de Alaniz, J. R., & Sarpong, R. (2011). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Organic Letters, 13(15), 4092-4095.

-

Shimadzu. (n.d.). Infrared Spectra of Polyvinyl Chloride. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available at: [Link]

-

SpectraBase. (n.d.). tetrahydro-2H-pyran - Optional[13C NMR]. Wiley. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Characterization of vinyl-substituted, carbon-carbon double bonds by GC/FT-IR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Infrared Spectra of Polyvinyl Chloride : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

Elucidating the Three-Dimensional Architecture: A Guide to the X-ray Crystal Structure of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold, frequently encountered in a multitude of natural products and clinically significant pharmaceutical agents.[1] Its conformational behavior profoundly influences molecular recognition and biological activity.[2] When functionalized with a 2,2-dibromovinyl group, the resulting derivatives become versatile synthetic intermediates, particularly for the construction of acetylenic compounds or for use in cross-coupling reactions, opening new avenues in drug discovery.[3][4] Understanding the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for rational drug design, enabling a deep understanding of structure-activity relationships (SAR) and informing lead optimization.[5][6]

This technical guide provides a comprehensive framework for the crystallographic analysis of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind critical experimental choices—from material synthesis and crystallization strategies to data analysis and structural interpretation. It is designed to empower researchers to successfully navigate the challenges of obtaining and interpreting high-quality crystal structures for this unique class of compounds.

Foundational Principles: Synthesis and Material Purity

The journey to a crystal structure begins with the synthesis of high-purity material. The quality of the starting compound is the single most critical factor for successful crystallization. A plausible and efficient route to the target this compound derivatives involves a Corey-Fuchs reaction on a 4-formyltetrahydropyran precursor.[3]

Proposed Synthetic Pathway

The Corey-Fuchs reaction provides a reliable method for converting aldehydes to dibromo-olefins. The workflow involves the in-situ generation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide, which then reacts with the aldehyde.

Caption: Proposed synthesis via Corey-Fuchs reaction.

Rationale for Purification

Causality: Impurities, even at low levels (<1%), can act as "crystal poisons," inhibiting nucleation or disrupting lattice formation. Chromatographic purification is essential.

-

Choice of Stationary Phase: Silica gel is effective for separating moderately polar organic compounds.

-

Choice of Mobile Phase: A gradient elution, typically with a hexane/ethyl acetate system, is recommended. The polarity is gradually increased to first elute non-polar impurities and then the desired product, ensuring sharp separation from any unreacted aldehyde or triphenylphosphine oxide byproduct. Purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS before proceeding.[7][8]

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires screening multiple conditions. For tetrahydropyran derivatives, which can be oils or low-melting solids, a systematic approach is crucial.

Experimental Protocol: Crystallization Screening

-

Preparation: Prepare a stock solution of the purified compound at a high concentration (e.g., 20-50 mg/mL) in a readily soluble, relatively volatile solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate).

-

Screening Setup: Dispense 0.1 mL of the stock solution into several small, clean vials (e.g., 2 mL glass vials).

-

Method Application:

-

Slow Evaporation: Leave a subset of vials loosely capped to allow the solvent to evaporate over several days at room temperature.[9]

-

Vapor Diffusion (Solvent Layering): Place each of the remaining open vials into a larger, sealed chamber containing a small reservoir of an "anti-solvent" (a solvent in which the compound is poorly soluble, such as hexane or heptane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10]

-

Slow Cooling: If the compound is soluble in a solvent like isopropanol or toluene at elevated temperatures, prepare a saturated solution at 40-50°C, filter it while hot, and allow it to cool to room temperature, and then to 4°C, undisturbed over 24-48 hours.[9]

-

-

Observation: Monitor the vials daily under a microscope for the formation of single, well-defined crystals.

Caption: A systematic workflow for crystallization screening.

X-ray Diffraction: From Crystal to Structure

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the process of X-ray diffraction analysis can begin. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[11][12]

Workflow for Single-Crystal X-ray Diffraction

The process is a linear progression from data collection to structural validation. Each step is critical for ensuring the final structure is accurate and reliable.

Caption: Standard workflow for single-crystal X-ray analysis.

Rationale Behind Key Steps

-

Cryo-protection (100 K): Data is collected at low temperatures to minimize thermal motion of the atoms. This results in a sharper diffraction pattern and a more precise final structure. The crystal is flash-cooled in a stream of nitrogen gas.

-

Structure Solution: This step uses the positions and intensities of the diffraction spots to generate an initial electron density map, from which the positions of heavy atoms (like bromine) are first identified.[3]

-

Structure Refinement: An iterative process where the initial atomic model is adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final model is assessed using metrics like the R-factor.[13]

Structural Analysis and Interpretation

The final output is a Crystallographic Information File (CIF) containing the precise coordinates of every atom. Analysis of this data provides invaluable chemical insights.

Quantitative Data Summary

While a specific structure is not yet reported in public databases like the Cambridge Structural Database (CSD)[14][15], a typical data table for a novel derivative would resemble the following.

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₇H₉Br₂O |

| Formula Weight | The molecular weight in g/mol . | 300.95 |

| Crystal System | One of the seven crystal systems describing the lattice symmetry. | Monoclinic |

| Space Group | The specific symmetry group of the crystal lattice. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a=8.1, b=12.5, c=9.4 |

| α, β, γ (°) | The angles of the unit cell. | α=90, β=105.2, γ=90 |

| V (ų) | The volume of the unit cell. | 920.5 |

| Z | The number of molecules per unit cell. | 4 |

| R₁ [I > 2σ(I)] | The residual factor, indicating the goodness of fit between observed and calculated structure factors. Lower is better. | 0.035 |

| wR₂ (all data) | The weighted residual factor for all data. | 0.082 |

Conformational Analysis of the Tetrahydropyran Ring

The six-membered tetrahydropyran ring is not planar. It predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[1][16] Substituents can occupy either axial or equatorial positions. For a 4-substituted THP, the bulky 2,2-dibromovinyl group is strongly expected to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the hydrogen atoms at the C2 and C6 positions.[17] This conformational preference can be definitively confirmed by analyzing the intra-annular torsion angles from the crystal structure data.[18]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. For this class of compounds, several key interactions are anticipated:

-

Halogen Bonding: The bromine atoms of the dibromovinyl group are electron-rich and can act as halogen bond donors, interacting with Lewis basic atoms like the oxygen of a neighboring THP ring (Br···O). This interaction is increasingly recognized as a powerful tool in crystal engineering.[19]

-

Hydrogen Bonding: While classic hydrogen bond donors may be absent, weak C-H···O or C-H···Br hydrogen bonds can play a significant role in stabilizing the crystal packing.

-

Van der Waals Forces: These ubiquitous forces will contribute to the overall packing efficiency.

The interplay of these forces will determine the final crystal packing motif, which in turn influences physical properties like melting point and solubility—critical parameters in drug development.[20]

Conclusion: Implications for Drug Discovery

The determination of the X-ray crystal structure of this compound derivatives provides an unambiguous depiction of the molecule's solid-state conformation and packing. This information is not merely academic; it is a cornerstone of modern drug discovery.[6]

-

Structure-Based Design: A high-resolution crystal structure can be used for computational docking studies, helping to predict and rationalize the binding of the molecule to a biological target (e.g., an enzyme or receptor).[21]

-

Lead Optimization: Understanding the precise geometry allows for targeted modifications to the molecular scaffold to enhance potency, selectivity, or pharmacokinetic properties.

-

Intellectual Property: A novel crystal structure, particularly a specific polymorph, can be a key component of a composition of matter patent, providing a significant competitive advantage.

By integrating the synthetic, crystallographic, and analytical strategies outlined in this guide, researchers can effectively unlock the structural secrets of this promising class of compounds, accelerating the journey from chemical entity to potential therapeutic agent.

References

- BenchChem. (n.d.). A Theoretical Investigation into the Conformational Landscape of 4-Chloro-2-methyl-tetrahydropyran.

- Thermo Fisher Scientific. (2021, May 8). X-ray Diffraction Analysis of Active Pharmaceutical Ingredients.

- College of Saint Benedict/Saint John's University. (n.d.). Conformational Analysis CA12. Rings Containing Heteroatoms.

- Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.

- Cramer, C. J. (2005, September 15). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. NRC Research Press.

- Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society.

- AIP Publishing. (n.d.). A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives.

- Cardiff University. (2025, August 4). Structure determination of organic materials from powder X-ray diffraction data: Opportunities for multi-technique synergy.

- Anton Paar. (n.d.). X-ray Diffraction (XRD). Anton Paar Wiki.

- X-Ray Crystallography Facility, University of Washington. (n.d.). How to Grow Crystals.

- Crystallography Open Database. (n.d.). Guide for crystallization.

- IUCr Journals. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N -.

- Clément, S., et al. (2009). 4,12-Bis(2,2-dibromovinyl)[2.2]paracyclophane. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1028.

- Lin, S.-J., et al. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 20, 2188-2196.

- SciELO. (n.d.). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System.

- Taylor & Francis Online. (2009, October 5). New Liquid Crystalline Tetrahydropyran Derivatives.

- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans.

- ChemRxiv. (n.d.). Enhanced Crystallinity of Tetrahalopyridyl (THP) Derivatized Compounds.

- MDPI. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design.

- re3data.org. (n.d.). Cambridge Structural Database.

- Engineered Science Publisher. (2021, April 17). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct.

- Al-Awadi, N. A., et al. (2013, November 25). SPECTROSCOPY STUDIES, X-RAY CRYSTALLOG.

- Shehab, W. S., & Ghoneim, A. A. (2014). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 7(5), 966-971.

- ResearchGate. (n.d.). The structure of compound 4 (XRD—X-ray Diffraction). The crystal is a....

- CCDC. (n.d.). Access Structures.

- SpectraBase. (n.d.). 2-[4-(2,2-Dibromovinyl)-3-ethylphenoxy]tetrahydro-2H-pyran.

- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

- Wang, Y., & Bryant, S. H. (2014). PubChem applications in drug discovery: a bibliometric analysis. AIMS Molecular Science, 1(1), 1-16.

- Bürgi, H. B., & Dunitz, J. D. (2024). The Cambridge Structural Database and structural dynamics. Structural Dynamics, 11(2).

- Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(21), 6889-6903.

- Trim, S., & Lafond, M. (2021). Utilisation of compounds from venoms in drug discovery. Progress in Medicinal Chemistry, 60, 1-35.

- BioDuro. (2015, October 21). Integrating Drug Discovery and Development to Improve Efficiency and Candidate Success.

- CCDC. (2023, October 4). CCDC 2016702: Experimental Crystal Structure Determination.

- El-Hefnawy, M., et al. (n.d.). X-ray crystal structure, NMR, DFT investigations, pharmaco-kinetic, and toxicity of sarcotrocheliol: A pyrane-based cemranoids of marine origin. Indian Journal of Chemistry (IJC).

- BenchChem. (n.d.). Dibromoacetaldehyde: A Versatile Intermediate in Chemical Synthesis for Drug Discovery.

Sources

- 1. Heterocyclics [employees.csbsju.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4,12-Bis(2,2-dibromovinyl)[2.2]paracyclophane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChem applications in drug discovery: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. espublisher.com [espublisher.com]

- 9. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 10. unifr.ch [unifr.ch]

- 11. Active Pharmaceutical Ingredients - XRD Analysis - Advancing Materials [thermofisher.com]

- 12. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 13. PPXRD - Abstract Submission Form [icdd.com]

- 14. Cambridge Structural Database | re3data.org [re3data.org]

- 15. Search - Access Structures [ccdc.cam.ac.uk]

- 16. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 17. pubs.acs.org [pubs.acs.org]

- 18. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 19. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 20. Integrating Drug Discovery and Development to Improve Efficiency and Candidate Success-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. <p>X-ray crystal structure, NMR, DFT investigations, pharmaco-kinetic, and toxicity of sarcotrocheliol: A pyrane-based cemranoids of marine origin</p> | El-Hefnawy | Indian Journal of Chemistry (IJC) [op.niscpr.res.in]

An In-depth Technical Guide to the Corey-Fuchs Olefination of THP-Protected Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Corey-Fuchs reaction, a cornerstone of modern organic synthesis for the conversion of aldehydes into terminal alkynes.[1][2][3] We will delve into the intricacies of its reaction mechanism, provide a detailed experimental protocol with a focus on tetrahydropyranyl (THP) protected aldehydes, and offer field-proven insights to navigate potential challenges.

Introduction: The Significance of Alkynes in Synthesis

Terminal alkynes are exceptionally versatile functional groups in organic chemistry, serving as precursors for a myriad of transformations including metal-catalyzed cross-coupling reactions, nucleophilic additions, and the construction of complex molecular architectures.[4] The Corey-Fuchs reaction, developed by E.J. Corey and Philip L. Fuchs, offers a reliable and mild two-step method for the one-carbon homologation of aldehydes to their corresponding terminal alkynes.[2][5] This process involves the initial formation of a 1,1-dibromoalkene, which is subsequently converted to the alkyne.[6][7]

The use of protecting groups is a common strategy in multi-step synthesis to mask reactive functional groups. The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols. When an aldehyde substrate also contains a hydroxyl group, its protection as a THP ether is often necessary to prevent unwanted side reactions during the Corey-Fuchs olefination. This guide will specifically address the nuances of performing this reaction on THP-protected aldehydes.

Part 1: The Reaction Mechanism

The Corey-Fuchs reaction proceeds in two distinct stages:

Stage 1: Formation of the 1,1-Dibromo-olefin

This stage is analogous to the Wittig reaction.[1][8] It begins with the in situ generation of a phosphorus ylide from the reaction of triphenylphosphine (PPh₃) with carbon tetrabromide (CBr₄).[1][2] Two equivalents of PPh₃ are typically used; one forms the ylide, while the other acts as a bromine scavenger.[8] The resulting dibromomethylenephosphorane then reacts with the aldehyde (in this case, a THP-protected aldehyde) to form a betaine intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the desired 1,1-dibromo-olefin and triphenylphosphine oxide (TPPO).[4]

Caption: Stage 1 of the Corey-Fuchs reaction: Formation of the 1,1-dibromo-olefin.

Stage 2: Conversion to the Terminal Alkyne

The second part of the reaction involves the treatment of the isolated 1,1-dibromo-olefin with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures.[5][9] This step proceeds via a Fritsch-Buttenberg-Wiechell rearrangement.[1][10] The first equivalent of n-BuLi deprotonates the vinylic hydrogen, leading to a lithium-halogen exchange and subsequent α-elimination to form a vinyl carbene intermediate.[1][8] This carbene then undergoes a 1,2-hydride shift to furnish the terminal alkyne.[8] The second equivalent of n-BuLi deprotonates the newly formed terminal alkyne, generating a lithium acetylide. An aqueous workup then protonates the acetylide to yield the final product.[9]

Caption: Stage 2 of the Corey-Fuchs reaction: Conversion to the terminal alkyne.

Part 2: Experimental Protocol for THP-Protected Aldehyde

This section provides a detailed, step-by-step methodology for the Corey-Fuchs olefination of a generic THP-protected aldehyde.

Materials and Reagents:

| Reagent | Molar Eq. | Purity | Supplier |

| THP-protected Aldehyde | 1.0 | >98% | --- |

| Triphenylphosphine (PPh₃) | 4.0 | 99% | Sigma-Aldrich |

| Carbon Tetrabromide (CBr₄) | 2.0 | 99% | Acros Organics |

| Dichloromethane (DCM), anhydrous | --- | >99.8% | EMD Millipore |

| n-Butyllithium (n-BuLi) | 2.2 | 2.5 M in hexanes | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | --- | >99.9% | EMD Millipore |

| Saturated aq. NH₄Cl | --- | --- | --- |

| Diethyl ether (Et₂O) | --- | --- | --- |

| Brine | --- | --- | --- |

| Anhydrous MgSO₄ or Na₂SO₄ | --- | --- | --- |

Experimental Workflow:

Sources

- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corey-Fuchs_reaction [chemeurope.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. figshare.com [figshare.com]

- 8. Corey-Fuchs Reaction [organic-chemistry.org]

- 9. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 10. synarchive.com [synarchive.com]

Literature review on the synthesis of tetrahydropyran derivatives.

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Literature Review on the Synthesis of Tetrahydropyran Derivatives

The tetrahydropyran (THP) scaffold is a cornerstone in modern medicinal chemistry and natural product synthesis. As a privileged heterocyclic motif, it is found in a vast array of biologically active molecules, including potent antitumor agents, antibiotics, and kinase inhibitors.[1][2] Its conformational rigidity, coupled with the oxygen atom's ability to act as a hydrogen bond acceptor, allows THP derivatives to present well-defined vectors for molecular recognition, often improving pharmacokinetic profiles such as absorption, distribution, metabolism, and excretion (ADME) when used as a bioisostere for carbocyclic rings like cyclohexane.[3]

This guide provides a comprehensive overview of the core synthetic strategies for constructing the tetrahydropyran ring. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of each methodology, exploring the causal relationships between reaction conditions, catalyst choice, and stereochemical outcomes. The focus is on providing actionable insights and robust protocols that empower researchers to rationally design and execute syntheses of highly functionalized and stereochemically complex THP derivatives.

Strategic Approaches to Tetrahydropyran Ring Construction

The synthesis of the THP ring can be broadly categorized into several key strategic disconnections. The choice of strategy is dictated by the desired substitution pattern, required stereochemistry, and the overall complexity of the target molecule. We will explore the most powerful and versatile of these methods.

C-O Bond Formation via Intramolecular Cyclization

This classical and highly effective approach involves forming the key ethereal C-O bond as the ring-closing step. The two primary variants are intramolecular Williamson ether synthesis and, more prominently, intramolecular conjugate additions.

The intramolecular oxa-Michael (or conjugate) addition of a tethered alcohol to an α,β-unsaturated carbonyl system is a powerful method for THP synthesis.[1] The stereochemical outcome of this reaction is critically dependent on the reaction conditions and the geometry of the substrate.

-

Causality in Stereoselection: The cyclization can proceed under either kinetic or thermodynamic control. Generally, kinetically controlled reactions, often using a strong base at low temperatures, favor the formation of trans-2,6-disubstituted tetrahydropyrans.[1] Conversely, thermodynamic conditions, which allow for equilibration, typically yield the more stable cis-2,6-disubstituted products where bulky substituents can occupy equatorial positions.[1][4] The geometry of the α,β-unsaturated system also plays a crucial role in directing the stereochemical outcome.[5]

-

Catalysis: While traditionally base-catalyzed, acid-catalyzed versions are also known, particularly for sufficiently electrophilic acceptors.[1] More recently, asymmetric organocatalysis, for instance using chiral phosphoric acids, has been developed to achieve high enantioselectivity in these cyclizations.[6]

Diagram 1: Oxa-Michael Cyclization Workflow This diagram illustrates the general workflow for synthesizing a tetrahydropyran derivative via an intramolecular oxa-Michael addition, from the precursor to the final product.

Caption: General workflow for Oxa-Michael Addition.

C-C Bond Formation via Cycloaddition & Annulation

These strategies construct the carbon skeleton of the ring and form the C-O bond concurrently or in a tandem sequence.

The hetero-Diels-Alder reaction is a highly efficient method for accessing dihydropyran intermediates, which can be readily converted to tetrahydropyrans. This [4+2] cycloaddition typically involves an electron-rich diene and an aldehyde as the dienophile.[7]

-

Expertise in Application: The use of Danishefsky's diene with aldehydes under Lewis acid catalysis is a classic approach to yield 2,6-disubstituted tetrahydropyran-4-ones.[1] The development of chiral catalysts, such as Jacobsen's chiral chromium(III) salen complexes, has transformed this into a powerful method for asymmetric synthesis, enabling excellent control over both diastereoselectivity and enantioselectivity.[1] The reaction proceeds via a concerted mechanism, and the stereochemistry of the product is dictated by the geometry of the transition state.

The Prins cyclization is arguably one of the most versatile and widely used methods for THP synthesis. It involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[8][9]

-

Mechanistic Insight: The reaction proceeds through the formation of a key oxocarbenium ion intermediate.[10][11] This electrophilic species is then trapped intramolecularly by the alkene nucleophile. The cyclization typically proceeds through a highly ordered, chair-like transition state, which accounts for the high degree of stereoselectivity often observed.[8][10] The relative orientation of substituents in this transition state determines the final stereochemistry of the THP ring, with bulky groups preferentially occupying equatorial positions to minimize 1,3-diaxial interactions.[4]

-

Trustworthiness of the Protocol: A critical consideration in the Prins cyclization is the potential for side reactions, such as the competing formation of five-membered tetrahydrofuran rings or racemization via an oxonia-Cope rearrangement.[7][8] The choice of Lewis or Brønsted acid catalyst is paramount. Stronger acids can sometimes promote undesired pathways, while milder catalysts like InCl₃, BiCl₃, or specific Brønsted superacids can provide cleaner reactions with higher yields and selectivity.[8][12]

Diagram 2: Prins Cyclization Mechanism This diagram outlines the key steps in the acid-catalyzed Prins cyclization for the formation of a tetrahydropyran ring.

Caption: Mechanism of the Prins Cyclization.

Comparative Analysis of Core Methodologies

To aid in the selection of an appropriate synthetic strategy, the following table summarizes the key features of the discussed methods.

| Methodology | Key Bond Formed | Common Catalysts | Stereocontrol | Advantages | Limitations |

| Oxa-Michael Addition | C-O | Bases (NaH, K₂CO₃), Acids, Chiral Organocatalysts[5][6] | Condition-dependent (Kinetic vs. Thermodynamic)[1] | High functional group tolerance; good for building complex polyketide chains. | Precursor synthesis can be lengthy; control can be substrate-dependent. |

| Hetero-Diels-Alder | 2 x C-C, 1 x C-O | Lewis Acids (e.g., Sc(OTf)₃), Chiral Cr(III) complexes[1] | Excellent, predictable via concerted mechanism. | Convergent; rapid assembly of complexity; good for asymmetric synthesis.[7] | Limited by availability of suitable dienes; regioselectivity can be an issue. |

| Prins Cyclization | C-C, C-O | Brønsted/Lewis Acids (TFA, InCl₃, BiCl₃, TfOH)[8][12][13] | Generally high, via chair-like transition state.[8] | Convergent; uses simple starting materials.[7] | Potential for side reactions (oxonia-Cope, elimination); requires careful catalyst selection.[8] |

| Intramolecular Hydroalkoxylation | C-O | Acids (p-TsOH), Metal catalysts (e.g., Gold)[12][14] | High, particularly with silyl-activated alkenols.[14][15] | Atom-economical; mild conditions possible.[14] | Can be substrate-specific; regioselectivity can be a challenge (Markovnikov vs. anti-Markovnikov). |

Experimental Protocols: A Self-Validating System

The following protocol for a diastereoselective Prins cyclization is provided as a representative example. The causality is explained in the notes to ensure the protocol is self-validating and adaptable.

Protocol: Diastereoselective Synthesis of a cis-2,6-Disubstituted-4-chlorotetrahydropyran

This procedure is adapted from methodologies utilizing bismuth(III) chloride for a mild and selective cyclization.[8]

1. Materials and Equipment:

-

Homoallylic alcohol (1.0 eq)

-

Aldehyde (1.2 eq)

-

Bismuth(III) chloride (BiCl₃) (0.15 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

-

Standard glassware for work-up and purification

2. Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the homoallylic alcohol (1.0 eq) and anhydrous acetonitrile (to make a ~0.1 M solution).

-

Reagent Addition: Add the aldehyde (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Catalyst Introduction: Add BiCl₃ (0.15 eq) to the stirring solution in one portion. Causality Note: BiCl₃ is a mild Lewis acid that effectively activates the aldehyde for oxocarbenium ion formation without strongly promoting side reactions. The chloride counter-ion serves as the nucleophile to trap the cyclized intermediate.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-chlorotetrahydropyran.

3. Validation and Characterization:

-

Confirm the structure and relative stereochemistry using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The cis-2,6-disubstitution is typically confirmed by the observation of large diaxial coupling constants for the protons at C2 and C6 in the ¹H NMR spectrum, indicative of a chair conformation with equatorial substituents.

Future Directions and Conclusion

The synthesis of tetrahydropyran derivatives remains a vibrant and evolving field of research. Current efforts are focused on the development of novel catalytic systems that offer greater efficiency, sustainability, and stereocontrol.[16][17] Asymmetric cascade reactions that assemble the THP ring from simple precursors in a single pot are particularly promising.[17] The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of new therapeutic agents and provide tools to unravel complex biological processes. This guide has outlined the foundational strategies, emphasizing the mechanistic rationale behind them, to empower chemists in this exciting endeavor.

References

- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.

- Tetrahydropyran: Applications in Medicinal Chemistry and Prepar

- Highly Substituted Tetrahydropyrones from Hetero-Diels−Alder Reactions of 2-Alkenals with Stereochemical Induction from Chiral. The Journal of Organic Chemistry.

- Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. PubMed.

- Asymmetric synthesis of tetrahydropyran[3, 2-c]quinolinones via an organocatalyzed formal[3 + 3] annulation of quinolinones and MBH 2-naphtho

- Asymmetric Cascade Reaction for the Synthesis of Tetrahydropyrans. Thieme.

- A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of York.

- Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI.

- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar.

- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.

- Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans. Royal Society of Chemistry.

- ChemInform Abstract: Total Synthesis of Tetrahydropyran-Containing Natural Products Exploiting Intramolecular Oxa-Conjugate Cyclization.

- Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. ScienceDirect.

- Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol. University of Vienna.

- Highly Substituted Tetrahydropyrones from Hetero-Diels−Alder Reactions of 2-Alkenals with Stereochemical Induction

- Tetrahydropyrans in Drug Discovery. PharmaBlock.

- Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Royal Society of Chemistry.

- Highly substituted tetrahydropyrones from hetero-Diels-Alder reactions of 2-alkenals with stereochemical induction

- A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online.

- Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University.

- Tetrahydropyran synthesis. Organic Chemistry Portal.

- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals.

- Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy.

- Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silyl

- Exploring prins and tandem cyclization approach for the assembly of Tetrahydropyran frameworks. University of Valladolid.

Sources

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 12. Tetrahydropyran synthesis [organic-chemistry.org]

- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 14. mdpi.com [mdpi.com]

- 15. uvadoc.uva.es [uvadoc.uva.es]

- 16. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Methodological & Application

Using 4-(2,2-dibromovinyl)tetrahydro-2H-pyran in Suzuki cross-coupling reactions

An Application Guide to Suzuki Cross-Coupling Reactions with 4-(2,2-dibromovinyl)tetrahydro-2H-pyran

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2][3] Its mild conditions, broad functional group tolerance, and the low toxicity of its boronic acid reagents have cemented its role in the synthesis of pharmaceuticals, functional materials, and complex natural products.[2][4]

Within the vast landscape of drug discovery, the tetrahydropyran (THP) moiety is a privileged scaffold.[5][6] Often employed as a bioisostere for carbocyclic rings, the THP group can enhance aqueous solubility, modulate lipophilicity, and provide a hydrogen bond acceptor through its ether oxygen, thereby improving the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[7] The incorporation of this ring system is a key strategy in the development of novel therapeutics, including antitumor agents and HIV protease inhibitors.[8][9]

This application note focuses on This compound , a building block that marries the desirable properties of the THP ring with the synthetic versatility of a gem-dibromovinyl group. This functional group is not merely a placeholder for a double bond; it is a powerful synthetic handle that allows for selective and sequential cross-coupling reactions.[10][11][12] The differential reactivity of the two bromine atoms enables chemists to perform a mono-coupling, isolating a vinyl monobromide intermediate that can be engaged in a subsequent, distinct coupling reaction. This stepwise functionalization opens a gateway to complex, highly substituted olefin structures that would be challenging to access through other means.

Mechanistic Foundations of the Suzuki-Miyaura Reaction

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[13][14]

The Three Pillars of the Catalytic Cycle:

-

Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, a carbon-bromine bond) of the vinyl bromide. This step forms a square planar Pd(II) complex.[1][14] For vinyl halides, this addition proceeds with retention of the double bond's stereochemistry.[1][14]

-

Transmetalation: This is the crucial bond-forming step where the organic group from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron species by a base.[15] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) complex, displacing the halide.[1][16][17][18] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[16]

-

Reductive Elimination: The final step involves the two organic groups on the Pd(II) center coupling to form the new C-C bond. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][19] Bulky, electron-rich ligands on the palladium catalyst often accelerate this step.[2]

The Unique Reactivity of gem-Dibromovinyl Systems

The two bromine atoms of a gem-dibromoalkene exhibit different reactivity profiles. In palladium-catalyzed reactions, oxidative addition typically occurs preferentially at the C-Br bond that is trans to the adjacent substituent (in this case, the THP ring), which corresponds to the (E)-bromide.[20] This selectivity is the key to performing controlled mono-arylations or mono-vinylations.

By carefully selecting the reaction conditions—specifically stoichiometry, temperature, and reaction time—one can isolate the mono-coupled product, 4-(2-bromo-2-arylvinyl)tetrahydro-2H-pyran. This intermediate retains a vinyl bromide functional group, which can then be subjected to a second, different cross-coupling reaction (e.g., another Suzuki, Sonogashira, or Heck reaction) to build further molecular complexity.[11][20]

Protocol: Selective Mono-Arylation of this compound

This protocol provides a robust method for the selective mono-coupling of an arylboronic acid to this compound.

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.2 equiv)

-

Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) with a suitable ligand.

-

Ligand (if using Pd₂(dba)₃): SPhos or XPhos (2-4 mol%)

-

Base: K₂CO₃ or K₃PO₄ (3.0 equiv), aqueous solution (e.g., 2 M) or powdered.

-

Solvent: 1,4-Dioxane or Toluene, and degassed water (typically a 4:1 or 5:1 organic:aqueous ratio).

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Silica gel for column chromatography

Equipment

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Standard laboratory glassware (separatory funnel, beakers, flasks)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Flash chromatography system

Step-by-Step Experimental Procedure

-

Reaction Setup:

-

Place a magnetic stir bar into a Schlenk flask.

-

Add this compound (1.0 equiv), the chosen arylboronic acid (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (if solid, e.g., K₃PO₄, 3.0 equiv).

-

Seal the flask with a septum, and connect it to an inert gas manifold.

-

-

Inert Atmosphere:

-